3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of isopentyl and p-tolyl substituents further enhances its chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is Tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and facilitating cell division .
Mode of Action
This compound acts as a colchicine-binding site inhibitor (CBSI) . It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization . This disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest at the G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle pathway . The compound induces G2/M phase arrest, preventing the cell from entering mitosis . This leads to apoptosis, or programmed cell death . Additionally, the compound exhibits dose-dependent inhibition of tumor cell migration and invasion .
Result of Action
The compound demonstrates potent antiproliferative activity against tumor cell lines . It inhibits colony formation of SKOV3 cells in vitro and overcomes P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) . The compound induces G2/M phase arrest and apoptosis in SKOV3 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. These factors can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. For example, the presence of P-glycoprotein (P-gp) can lead to multidrug resistance (MDR), but this compound has been shown to overcome P-gp-mediated MDR .
Biochemical Analysis
Biochemical Properties
The compound has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit EZH2, a histone-lysine N-methyltransferase enzyme . This interaction could potentially affect the methylation status of histones, thereby influencing gene expression.
Cellular Effects
3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has shown significant effects on various types of cells. For example, it has demonstrated antiproliferative activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has also been found to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner .
Molecular Mechanism
At the molecular level, the compound exerts its effects through various mechanisms. As mentioned earlier, it inhibits EZH2, which can lead to changes in gene expression . Additionally, it has been found to inhibit Cyt-bd, a cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition can disrupt the energy metabolism of the bacteria, leading to their death .
Metabolic Pathways
Given its inhibitory effects on EZH2 and Cyt-bd, it is likely that it interacts with the metabolic pathways associated with these enzymes .
Preparation Methods
The synthesis of 3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate This reaction leads to the formation of the thieno[3,2-d]pyrimidine core
Chemical Reactions Analysis
3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentyl or p-tolyl groups can be replaced with other substituents using appropriate nucleophiles.
Cyclization: The thieno[3,2-d]pyrimidine core can be further modified through cyclization reactions to form more complex structures.
Scientific Research Applications
3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has shown potential in various scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antitubercular agent.
Biological Studies: The compound has been evaluated for its cytotoxicity against various cell lines and has been found to be non-cytotoxic.
Material Science: Thieno[3,2-d]pyrimidine derivatives have been used in the development of organic light-emitting diodes (OLEDs) due to their efficient electroluminescence properties.
Comparison with Similar Compounds
3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidin-4-amines: These compounds also exhibit significant biological activities and have been studied as inhibitors of cytochrome bd oxidase.
Thieno[3,4-b]pyridine derivatives: These compounds are synthesized through similar synthetic routes and have shown diverse
Properties
IUPAC Name |
3-(3-methylbutyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-16-15(10-22-17(16)18(20)21)14-6-4-13(3)5-7-14/h4-7,10-12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNLAQWSLMEPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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